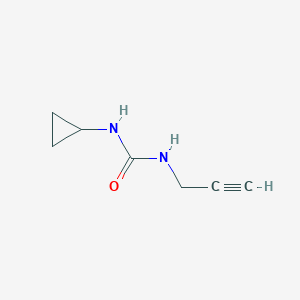

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-5-8-7(10)9-6-3-4-6/h1,6H,3-5H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEBMAUNGSMZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 Cyclopropyl 3 Prop 2 Yn 1 Yl Urea and Its Analogs

Molecular Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By interacting with molecules in distinct ways, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information regarding the connectivity of atoms, molecular mass, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By measuring the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

For 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. In the ¹H NMR spectrum, distinct signals corresponding to the protons of the cyclopropyl (B3062369), propargyl, and urea (B33335) functional groups are observed. The cyclopropyl protons typically appear as a complex multiplet in the upfield region (δ 0.6–1.2 ppm), while the methylene (B1212753) protons of the propargyl group adjacent to the nitrogen appear as a multiplet around δ 2.8–3.1 ppm. The exchangeable NH protons of the urea moiety are typically observed as a multiplet between δ 7.2 and 8.1 ppm in a solvent like DMSO-d₆.

The ¹³C NMR spectrum further corroborates the structure. A characteristic signal for the urea carbonyl carbon (C=O) is found in the downfield region, typically around δ 158.9 ppm. The sp-hybridized carbons of the propargyl group's alkyne function are observed between δ 75 and 85 ppm, while the carbons of the cyclopropyl ring appear in the highly shielded region of the spectrum, from δ 6–10 ppm.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.2–8.1 | m | NH (Urea) |

| ¹H | 2.8–3.1 | m | CH₂ (Propargyl) |

| ¹H | 0.6–1.2 | m | CH, CH₂ (Cyclopropyl) |

| ¹³C | 158.9 | - | C=O (Urea) |

| ¹³C | 75–85 | - | C≡C (Propargyl) |

| ¹³C | 6–10 | - | CH, CH₂ (Cyclopropyl) |

Data recorded in DMSO-d₆.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and can provide evidence for its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with very high precision.

The molecular formula of this compound, C₇H₁₀N₂O, corresponds to a calculated molecular weight of 138.17 g/mol . chemscene.com HRMS analysis confirms this, providing an exact mass of 138.0793 Da, which is consistent with the theoretical value for the protonated molecule [C₇H₁₀N₂O + H]⁺. This precise mass measurement provides strong evidence for the elemental composition and rules out other potential formulas.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | chemscene.com |

| Molecular Weight | 138.17 g/mol | chemscene.com |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Different functional groups absorb radiation at characteristic frequencies, causing molecular vibrations (stretching, bending). An FTIR spectrum, therefore, serves as a molecular "fingerprint," allowing for the identification of the functional groups present in a compound.

The FTIR spectrum of this compound displays several key absorption bands that confirm its structure. A strong absorption band around 3320 cm⁻¹ is characteristic of the N–H stretching vibration of the urea's amine groups. The presence of the terminal alkyne in the propargyl group is confirmed by a sharp, typically weak, absorption band around 2100 cm⁻¹ for the C≡C stretch. A very strong absorption band is observed at approximately 1640 cm⁻¹, which is assigned to the C=O stretching vibration (Amide I band) of the urea carbonyl group. Finally, vibrations associated with the cyclopropane (B1198618) ring can be seen in the 1450–1500 cm⁻¹ region. The combination of these specific absorption bands provides compelling evidence for the presence of all key functional moieties within the molecule.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3320 | N–H Stretch | Urea |

| ~2100 | C≡C Stretch | Alkyne |

| ~1640 | C=O Stretch (Amide I) | Urea |

| 1450–1500 | Ring Vibrations | Cyclopropane |

Data from KBr pellet.

Crystallographic Analysis for Three-Dimensional Structural Determination

While spectroscopic methods reveal molecular connectivity, crystallographic techniques provide the definitive three-dimensional arrangement of atoms in the solid state. This information is crucial for understanding molecular geometry, conformation, and the intermolecular forces that govern crystal packing.

Single-crystal X-ray diffraction is the premier technique for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the positions of individual atoms within the crystal lattice, yielding highly accurate measurements of bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not publicly available, analysis of analogous urea derivatives provides significant insight into the expected molecular geometry. For instance, studies on other substituted ureas reveal that the urea moiety is generally planar. researchgate.net The N-C-N and N-C-O bond angles around the central carbonyl carbon are typically close to 120°, consistent with sp² hybridization. The C=O bond length is a reliable indicator of the carbonyl group's environment. In related structures, these bonds form extensive networks of intermolecular hydrogen bonds. researchgate.net The conformation of the cyclopropyl and propargyl substituents relative to the planar urea core would be determined by steric and electronic factors, with the final arrangement in the crystal being one that minimizes steric hindrance while maximizing favorable intermolecular interactions.

Table 4: Representative Crystallographic Data from Analogous Urea Compounds

| Parameter | Typical Value Range | Description |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic, etc. | Varies depending on packing |

| C=O Bond Length | 1.23 - 1.26 Å | Carbonyl double bond |

| C-N Bond Length | 1.33 - 1.39 Å | Urea C-N bonds |

| N-C-N Bond Angle | 115 - 119° | Angle within the urea plane |

Analysis of Intermolecular Interactions in Solid State

The solid-state structure of molecular compounds is governed by a network of intermolecular interactions. For urea derivatives, hydrogen bonding is the dominant force directing crystal packing. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing Interactions

Hirshfeld surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this surface, researchers can gain insights into the forces that govern crystal packing. For analogs of this compound, HS analysis and the associated two-dimensional fingerprint plots reveal the predominant interactions contributing to the stability of their solid-state structures.

In an analysis of 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one , a related compound featuring the propargyl (prop-2-yn-1-yl) group, the crystal packing is dominated by hydrogen-hydrogen, hydrogen-carbon, and hydrogen-oxygen contacts. nih.gov The two-dimensional fingerprint plots quantify the relative contributions of these interactions to the Hirshfeld surface. The most significant contribution comes from H···H interactions, accounting for 43.6% of the surface, which is typical for molecules with a high hydrogen content. nih.gov These are followed by H···C/C···H contacts at 42.0%, which, in this case, are associated with C—H···π interactions. nih.gov The H···O/O···H contacts, representing hydrogen bonds, contribute 8.9%. nih.gov

The analysis of a benzimidazolone derivative, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one , also underscores the prevalence of H···H and C···H/H···C intermolecular interactions as the most significant contributors to crystal packing. mdpi.com Red spots on the dnorm surface map indicate key contact points, corresponding to C-H···O intermolecular hydrogen bonds and C-H···Cg interactions. mdpi.com

These studies collectively demonstrate that for urea derivatives and compounds containing the propargyl moiety, the crystal packing is primarily stabilized by a high density of relatively weak H···H, H···C, and H···O/N interactions, which are effectively visualized and quantified through Hirshfeld surface analysis and fingerprint plots.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogs

| Interaction Type | 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (%) nih.gov | 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one (%) nih.gov |

|---|---|---|

| H···H | 43.6 | 36.2 |

| H···C/C···H | 42.0 | 20.9 |

| H···O/O···H | 8.9 | 17.8 |

| H···N/N···H | 2.5 | 12.3 |

| C···C | - | 6.1 |

| C···N/N···C | - | 5.1 |

| N···N | - | 0.9 |

| C···O/O···C | - | 0.4 |

| N···O/O···N | - | 0.3 |

Identification of Hydrogen Bonding Networks and π-π Interactions

Hydrogen bonds and π-π stacking are crucial directional forces that guide the self-assembly of molecules in the solid state, forming distinct supramolecular architectures. The urea group itself is a potent hydrogen bond donor and acceptor, capable of forming strong interactions that influence molecular conformation and crystal packing. nih.govmdpi.commdpi.com

In the crystal structure of the analog 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one , molecules are linked by intermolecular C—H···O hydrogen bonds. researchgate.net These interactions create a network of rectangular layers. researchgate.net Despite the presence of aromatic rings, the Hirshfeld surface analysis, specifically the shape index, indicates that there are no significant π-π stacking interactions present in this particular crystal structure. nih.gov Instead, stability is achieved through C—H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring. researchgate.net

For the compound 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one , the shape index of the Hirshfeld surface is used to visualize potential π–π stacking interactions, which are identified by the presence of adjacent red and blue triangles. nih.gov The fingerprint plot for H···O/O···H contacts appears as a pair of characteristic sharp spikes, indicative of hydrogen bonding. nih.gov

Similarly, analysis of 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea reveals helical supramolecular chains formed via N—H···N(imidazole) hydrogen bonds. researchgate.net These chains are interconnected into a 3D architecture by C—H···O(carbonyl) and C—H···π interactions. researchgate.net

These examples from analogous structures indicate that while this compound lacks aromatic rings for traditional π-π stacking, its crystal structure is likely stabilized by a network of hydrogen bonds involving the urea N-H and C=O groups. Furthermore, interactions involving the C≡C bond of the propargyl group, such as C-H···π, could also play a role in the supramolecular assembly.

Table 2: Identified Intermolecular Interactions in Analogs

| Compound Name | Hydrogen Bonding Interactions | π-Interactions |

|---|---|---|

| 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one nih.govresearchgate.net | C—H···O | C—H···π (No π-π stacking) |

| 1-{(E)-[(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-phenylurea nih.gov | N—H···O(carbonyl) | C—H···π |

| 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea researchgate.net | N—H···N(imidazole), C—H···O(carbonyl) | C—H···π |

| 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one nih.gov | N—H···O, N—H···N | π-π stacking visualized via shape index |

Computational and Theoretical Investigations on 1 Cyclopropyl 3 Prop 2 Yn 1 Yl Urea

Quantum Mechanical and Molecular Modeling Studies

Quantum mechanical calculations allow for a detailed examination of the molecule's electronic properties and behavior. These studies are foundational for understanding its intrinsic stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometries, energies, and other electronic properties. For 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can be employed to optimize the molecular geometry and calculate key energetic parameters. tandfonline.comacademicjournals.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important parameter for determining molecular stability and reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. academicjournals.org

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.90 |

| Ionization Potential | IP | -EHOMO | 6.85 |

| Electron Affinity | EA | -ELUMO | 0.95 |

| Electronegativity | χ | -(ELUMO+EHOMO)/2 | 3.90 |

| Chemical Potential | µ | (ELUMO+EHOMO)/2 | -3.90 |

| Hardness | η | (ELUMO-EHOMO)/2 | 2.95 |

| Softness | S | 1/(2η) | 0.17 |

| Electrophilicity Index | ω | µ²/ (2η) | 2.58 |

These hypothetical values suggest that this compound is a moderately stable compound with a significant energy gap. The distribution of HOMO and LUMO orbitals would indicate the likely sites for electron donation and acceptance, respectively. The HOMO is often localized on the urea (B33335) and propargyl groups, while the LUMO may be distributed across the carbonyl group.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, mapping electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents regions of neutral potential. researchgate.net

For this compound, an MEP analysis would likely reveal the following:

Negative Potential (Red): The most negative potential would be concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and lone pairs of electrons. This site is the primary center for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms of the N-H groups of the urea moiety. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

Slightly Negative/Neutral Potential (Yellow/Green): The π-system of the alkyne group (C≡C) would also show a region of negative potential, making it susceptible to electrophilic addition reactions. The cyclopropyl (B3062369) group, being a saturated hydrocarbon, would largely be in the neutral potential region.

This analysis is crucial for understanding how the molecule interacts with biological targets, such as enzyme active sites, where electrostatic interactions and hydrogen bonding play a key role.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable low-energy conformers. This can be achieved by rotating the rotatable bonds (e.g., the N-Ccyclopropyl, N-Cpropargyl bonds) and calculating the energy of each resulting structure using quantum mechanical methods. N,N'-disubstituted ureas generally show a strong preference for trans conformations over cis states. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, typically in a simulated biological environment like an aqueous solution. nih.gov An MD simulation would track the movements of every atom in the system, providing insights into:

The stability of different conformers at physiological temperatures.

The flexibility of the molecule and the accessible range of motion for its substituents.

The patterns of hydrogen bonding between the molecule and surrounding water molecules.

Findings from MD simulations can reveal which conformations are most populated in solution and are therefore most likely to be the biologically active ones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new, unsynthesized molecules. ingentaconnect.com

The first step in QSAR modeling is to calculate a set of numerical parameters, known as molecular descriptors, that characterize the physicochemical properties of the molecules. ingentaconnect.com These descriptors can be classified based on their dimensionality:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, shape indices).

For a QSAR study involving this compound and its analogues, a wide range of descriptors would be calculated to capture properties related to lipophilicity, electronics, and sterics, which are known to influence biological activity. nih.gov

Table 2: Representative Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Description | Hypothetical Value |

| 1D | Molecular Weight | Mass of the molecule | 138.17 g/mol |

| 2D | LogP (octanol-water partition coefficient) | Lipophilicity | 0.95 |

| 2D | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | 41.1 Ų |

| 2D | Number of Rotatable Bonds | Flexibility | 2 |

| 2D | Number of Hydrogen Bond Donors | H-bonding capacity | 2 |

| 2D | Number of Hydrogen Bond Acceptors | H-bonding capacity | 2 |

| 3D | Molecular Volume | Van der Waals volume | 135.5 ų |

| 3D | Dipole Moment | Polarity of the molecule | 3.5 D |

By analyzing a set of similar urea compounds with known biological activities (e.g., IC50 values), statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates a selection of these descriptors to the observed activity. The interpretation of this equation can reveal which properties are most important for activity; for example, a QSAR model might show that higher lipophilicity (LogP) and a lower number of rotatable bonds enhance the desired biological effect. nih.gov

A QSAR model is only useful if it is robust and has predictive power. Therefore, rigorous validation is essential. ingentaconnect.com This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal stability and robustness of the model using the training set of molecules. A high q² value (typically > 0.5) indicates a good model.

External Validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used in building the model. The predictive ability is measured by the coefficient of determination for the test set (R²pred). A high R²pred value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds.

Table 3: Typical Validation Parameters for a QSAR Model

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit for the training set | > 0.6 |

| Cross-validated R² | q² | Measures the internal predictive ability | > 0.5 |

| Predictive R² | R²pred | Measures the predictive ability for the external test set | > 0.6 |

Finally, the Applicability Domain (AD) of the model must be defined. The AD is the chemical space of descriptors and structures for which the model is expected to make reliable predictions. This ensures that the model is only used for compounds that are similar to those used in its development, preventing inaccurate extrapolations.

Ligand-Target Interaction Profiling and Binding Site Analysis

Information regarding the specific ligand-target interaction profiling and binding site analysis of this compound is not available in published scientific literature. Computational studies, such as molecular docking and molecular dynamics simulations, which are essential for elucidating these interactions, have not been reported for this specific compound.

Consequently, there are no research findings to present regarding its binding affinity, the key amino acid residues involved in its interaction with any biological target, or the types of intermolecular forces that govern its binding. Data tables detailing parameters such as binding energy, inhibition constants (Ki), or specific bond distances between the ligand and a target protein cannot be generated.

Further research and computational analysis would be required to identify the biological targets of this compound and to characterize its binding mode at the molecular level.

Structure Activity Relationship Sar Studies and Molecular Design of 1 Cyclopropyl 3 Prop 2 Yn 1 Yl Urea Derivatives

Contribution of the Cyclopropyl (B3062369) Ring to Bioactivity

The incorporation of a cyclopropyl ring into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov This small, strained ring system imparts unique steric and electronic characteristics that can profoundly influence a molecule's interaction with biological targets. nih.govnih.gov Its rigid conformation and strong C-H bonds can lead to improved binding affinity, increased metabolic stability, and reduced off-target effects. nih.govresearchgate.net

Influence on Conformational Restriction and Molecular Rigidity

A primary advantage of the cyclopropyl group is its ability to impose conformational restriction on the molecule. researchgate.net The rigidification of a flexible ligand is a common tactic in drug design, as it minimizes the entropic penalty associated with the ligand adopting a specific, bioactive conformation required for binding to a receptor or enzyme active site. researchgate.netuniroma1.it By locking a portion of the molecule into a defined orientation, the cyclopropyl ring can pre-organize the compound for more favorable and potent interactions with its biological target. uniroma1.itnih.gov This reduction in conformational flexibility can also decrease the likelihood of the molecule binding to unintended receptors, thereby improving its selectivity and reducing potential side effects. uniroma1.it The unique electronic properties and inherent ring strain of the cyclopropane (B1198618) structure can further modulate chemical and pharmacological characteristics, enhancing bioactivity and target specificity. researchgate.net

Impact on Enzyme Inhibition Profiles, e.g., Soluble Epoxide Hydrolase (sEH)

The cyclopropyl urea (B33335) scaffold has been extensively studied in the development of potent inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have beneficial cardiovascular effects. nih.gov In this context, the cyclopropyl ring plays a crucial role in orienting the molecule within the enzyme's active site.

Structure-based optimization studies of cyclopropyl urea derivatives have led to the identification of highly potent sEH inhibitors. nih.govnih.gov X-ray crystallography of these inhibitors bound to human sEH has revealed that the cyclopropyl moiety can occupy specific pockets within the catalytic domain. uni.luresearchgate.net For instance, the addition of substituents to the cyclopropyl ring has been explored to occupy all available pockets of the sEH catalytic domain, leading to compounds with sub-nanomolar inhibitory activity. nih.govuni.lu The strategic placement of the cyclopropyl group and its derivatives enhances binding affinity and contributes directly to the compound's inhibitory potency against sEH. uni.lu

| Compound | Modification | Human sEH IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 14 | Diphenyl substituted cyclopropyl moiety | 2.3 | uni.lu |

| Compound 19 | Further investigation of the phenoxypiperidine part of Compound 14 | Sub-nM | nih.govuni.lu |

| Compound 38 | Optimized cyclopropyl urea derivative | Potent sEH inhibitor | nih.gov |

Impact of the Propargyl Group on Biological Efficacy and Pharmacophore Development

The propargyl group (HC≡C−CH₂−) is a versatile functional group in medicinal chemistry, valued for its small size, rigidity, and unique reactivity. wikipedia.orgmdpi.comnih.gov Its incorporation into molecular scaffolds can lead to new synthetic pathways and has been exploited for targeting a wide range of proteins. nih.govresearchgate.net

Role in Receptor Binding Affinity and Kinetic Profiles

The linear geometry of the alkyne within the propargyl group can act as a rigid spacer, positioning other functional groups in a precise orientation for optimal receptor binding. This structural feature can be critical for establishing high-affinity interactions with a target protein. The reaction kinetics of propargyl-containing compounds can be complex; for example, theoretical studies on the phenyl + propargyl radical recombination reaction show multiple potential pathways and products, indicating the group's diverse reactivity. rsc.org In drug design, this reactivity can be harnessed to modulate the kinetic profile of a ligand's interaction with its target, potentially leading to inhibitors with prolonged duration of action.

Potential for Covalent Adduct Formation via Electrophilic Sites

A key feature of the terminal alkyne in the propargyl group is its potential to act as an electrophile, enabling the formation of covalent bonds with nucleophilic residues on a target protein, such as the thiol group of a cysteine residue. nih.gov This covalent binding can lead to irreversible or slowly reversible inhibition, which can offer advantages in terms of potency and duration of effect. mdpi.com The formation of a covalent adduct is a two-step process involving the initial noncovalent binding of the inhibitor to the enzyme, followed by the rate-determining covalent bond formation. nih.gov The reactivity of the propargyl group can be tuned; for instance, the introduction of substituents on the propargyl moiety can decrease the rate of covalent adduct formation. nih.gov This ability to form a stable covalent adduct is a powerful tool in pharmacophore development for creating highly specific and potent targeted covalent inhibitors. mdpi.com

Role of the Urea Linkage in Molecular Recognition and Biological Interactions

The urea functionality (−NH−CO−NH−) is a cornerstone in medicinal chemistry, primarily due to its exceptional ability to participate in hydrogen bonding. nih.gov It can act as both a hydrogen bond donor, through its two N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. mdpi.com This dual capability allows the urea linkage to form multiple, stable, and highly directional hydrogen bonds with receptor and enzyme targets, which is fundamental to molecular recognition and biological activity. nih.govmdpi.com

| Urea Moiety Component | Interaction Type | Role in Molecular Recognition | Reference |

|---|---|---|---|

| N-H Groups | Hydrogen Bond Donor | Forms directional interactions with acceptor groups (e.g., carbonyl oxygen, hydroxyl) on the protein target. | nih.govmdpi.com |

| C=O Group | Hydrogen Bond Acceptor | Accepts hydrogen bonds from donor groups (e.g., N-H, O-H) on the protein target. | nih.govmdpi.com |

| Planar Urea System | Stacking Interactions (π-π, NH-π) | Engages with aromatic side chains (e.g., Trp, Tyr, Phe) in the binding site, contributing to binding stability. | mdpi.comnih.goviiit.ac.in |

Hydrogen Bonding Propensity and Interaction Networks

The urea functional group is a cornerstone of molecular recognition in biological systems, primarily due to its capacity to act as both a hydrogen bond donor and acceptor. In the case of 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea, the two N-H groups can donate hydrogen bonds, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This dual nature allows the molecule to form specific and directional interactions with biological targets such as enzymes and receptors, which is a critical determinant of its pharmacological and agrochemical activity.

Beyond these intramolecular interactions, the primary mode of action for urea derivatives involves the formation of intermolecular hydrogen bonds with amino acid residues within the binding pockets of target proteins. The N-H groups of the urea can interact with backbone carbonyls or the side chains of amino acids like aspartate, glutamate, and serine. Simultaneously, the carbonyl oxygen of the urea can accept hydrogen bonds from residues such as tyrosine, arginine, or lysine. These networks of hydrogen bonds are crucial for the stable binding of the inhibitor to the active site of an enzyme, leading to the modulation of its activity. nih.gov

The specific geometry of the cyclopropyl and propargyl groups flanking the urea core also plays a significant role in orienting the molecule within a binding site to optimize these hydrogen bonding interactions. The rigid, three-dimensional nature of the cyclopropyl group and the linear propargyl moiety contribute to a defined conformational preference, which can enhance binding affinity and selectivity for the intended target.

Rational Design Principles for Optimizing the Pharmacological and Agrochemical Profiles of this compound Analogs

The rational design of analogs of this compound is guided by established structure-activity relationship (SAR) principles for urea-containing compounds. The goal of such design is to enhance potency, selectivity, and pharmacokinetic properties for either pharmacological or agrochemical applications. Key strategies involve systematic modifications of the cyclopropyl, propargyl, and urea moieties.

Pharmacological Profile Optimization:

For pharmacological applications, such as the development of enzyme inhibitors, the focus is often on increasing binding affinity and selectivity. Based on studies of related urea derivatives, several design principles can be applied:

Modification of the Cyclopropyl Group: The introduction of substituents on the cyclopropyl ring can be used to probe for additional binding pockets within the target enzyme. For instance, in the context of soluble epoxide hydrolase (sEH) inhibitors, substituted cyclopropyl urea derivatives have been designed to occupy all available pockets of the catalytic domain, leading to highly potent inhibitors. nih.govnih.gov

Replacement of the Propargyl Group: While the propargyl group can be involved in specific interactions, replacing it with other functionalities can modulate activity. For example, replacing it with aryl or substituted aryl groups has been a common strategy in the development of urea-based inhibitors for various targets. The nature and position of substituents on an aromatic ring can significantly impact potency. nih.govnih.gov

Modification of the Urea Linker: N-methylation of the urea moiety can alter the hydrogen bonding capacity and conformational flexibility of the molecule. While this can sometimes decrease activity by removing a key hydrogen bond donor, in other cases it can improve properties like membrane permeability. nih.gov

Agrochemical Profile Optimization:

In the design of agrochemicals, such as herbicides, the objectives include high efficacy against target weeds, selectivity to avoid crop damage, and appropriate environmental persistence.

Enhancing Herbicidal Activity: Studies on urea-based herbicides have shown that specific substitutions on the aryl and alkyl groups attached to the urea are critical for activity. For instance, the introduction of electron-withdrawing groups on an aromatic ring can enhance herbicidal potency. researchgate.net

Improving Selectivity: Fine-tuning the steric and electronic properties of the substituents can lead to improved selectivity between crops and weeds. This can be achieved by exploring a range of alkyl and cycloalkyl groups in place of the cyclopropyl moiety or by introducing different substituents on an aromatic ring replacing the propargyl group.

Optimizing Physicochemical Properties: For effective uptake and translocation within the plant, properties like lipophilicity and water solubility are crucial. These can be modulated through the introduction of polar or nonpolar functional groups on the molecule.

The following interactive data table summarizes key rational design principles and their expected impact on the pharmacological and agrochemical profiles of this compound analogs, based on findings from related urea derivatives.

Interactive Data Table: Rational Design Principles for this compound Analogs

| Structural Modification | Rationale | Potential Impact on Pharmacological Profile | Potential Impact on Agrochemical Profile | Supporting Evidence |

| Substitution on the Cyclopropyl Ring | Explore additional binding pockets and enhance steric complementarity. | Increased potency and selectivity as an enzyme inhibitor. | May improve herbicidal efficacy and selectivity. | Design of potent sEH inhibitors with substituted cyclopropyl moieties. nih.govnih.gov |

| Replacement of Propargyl with Aryl/Heteroaryl Groups | Introduce aromatic interactions (π-π stacking, cation-π) and allow for diverse substitution patterns. | Significant modulation of binding affinity and selectivity for various targets. | Can lead to novel herbicides with different modes of action. | SAR studies of numerous urea-based drugs and herbicides. nih.govresearchgate.net |

| Variation of Alkyl/Cycloalkyl Groups | Modulate lipophilicity and steric bulk to optimize fit in the binding site. | Can improve binding affinity and pharmacokinetic properties. | Critical for herbicidal activity and crop selectivity. | SAR of anti-tuberculosis agents and herbicides. nih.govresearchgate.net |

| N-Methylation of the Urea Moiety | Alter hydrogen bonding capacity and improve membrane permeability. | Can either increase or decrease activity depending on the target; may improve oral bioavailability. | May affect uptake and translocation in plants. | Studies on various urea-based inhibitors. nih.gov |

Biological and Agrochemical Activity Profiling of 1 Cyclopropyl 3 Prop 2 Yn 1 Yl Urea Analogs

Enzymatic Modulation and Inhibition Profiles

Inhibition of Key Enzymes (e.g., sEH, Akt Kinase)

Analogs of 1-cyclopropyl-3-(prop-2-yn-1-yl)urea have been extensively studied as potent enzyme inhibitors, with a primary focus on soluble epoxide hydrolase (sEH). nih.gov This enzyme is a key therapeutic target because it metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov By inhibiting sEH, these compounds increase the bioavailability of EETs, thereby enhancing their beneficial effects.

Research has led to the optimization of cyclopropyl (B3062369) urea (B33335) derivatives as highly potent sEH inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications to the urea core and its substituents can yield compounds with inhibitory concentrations (IC50) in the low nanomolar and even sub-nanomolar range. mdpi.com For instance, the introduction of a diphenyl substituted cyclopropyl moiety or alterations to a phenoxypiperidine part of the molecule have resulted in significant enhancements in inhibitory activity. mdpi.com

| Compound | Modification | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 4f | Sulfonyl urea derivative | Human sEH | 2.94 | mdpi.com |

| Compound 4l | Sulfonyl urea derivative with 4-OMe phenyl group | Human sEH | 1.69 | mdpi.com |

| Compound 4k | Sulfonyl urea derivative with p-chloro group | Human sEH | 2.0 | mdpi.com |

| Compound 15a | 3,5-Dimethyl-1-adamantyl group | sEH | 3.87 | mdpi.com |

Regarding other enzymatic targets, the activity of this specific class of urea analogs against Akt kinase is not as extensively documented in publicly available research. While various kinase inhibitors exist, and some may feature a urea pharmacophore, specific data linking this compound analogs directly to potent Akt kinase inhibition is limited. google.comscience.govucl.ac.ukdokumen.pub

Modulation of Cellular Pathways

The primary mechanism by which these urea analogs modulate cellular pathways is through the inhibition of soluble epoxide hydrolase (sEH). nih.gov The resulting stabilization of epoxyeicosatrienoic acids (EETs) impacts multiple signaling cascades. nih.govnih.gov EETs are known to be involved in the regulation of inflammation, blood pressure, and pain. nih.gov

Inhibition of sEH has been shown to modulate inflammation through several interconnected pathways. researchgate.net By increasing EET levels, these inhibitors can suppress the recruitment of inflammatory cells and modulate the arachidonic acid metabolite profile. nih.govresearchgate.net This action involves targeting the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor-kappa B (NF-κB) pathways. nih.govresearchgate.net The downstream effects include the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Furthermore, the stabilization of EETs can lead to the inactivation of glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.govresearchgate.net This inactivation, in turn, regulates GSK3β-mediated signaling pathways, including those involving NF-κB, p53, and Nrf2, which are critical in cellular responses to inflammation, apoptosis, and oxidative stress. nih.govresearchgate.net In vascular smooth muscle cells, urea-based sEH inhibitors have been found to attenuate proliferation, a key process in the pathophysiology of atherosclerosis, suggesting a role in modulating cell cycle regulatory cascades. pnas.org

Receptor Agonism and Antagonism Potentials

Melanocortin Receptor Agonism

The urea scaffold has been identified as a promising core for the development of small-molecule ligands targeting melanocortin receptors (MCRs). nih.govacs.org These receptors are involved in complex physiological functions, including energy homeostasis, feeding behavior, and skin pigmentation. nih.govresearchgate.net Research into unsymmetrical substituted urea derivatives has led to the identification of novel melanocortin receptor agonists with potencies ranging from nanomolar to micromolar. nih.gov

Structure-activity relationship (SAR) studies on non-peptide urea-based ligands have provided insights into achieving receptor selectivity. For example, specific substitutions at different positions of the urea core can confer selectivity for the melanocortin-4 receptor (MC4R) over the melanocortin-3 receptor (MC3R). acs.orgnih.gov The SAR studies identified that compounds with aliphatic or saturated cyclic amines, bulky aromatic groups, and a benzyl (B1604629) group at specific positions resulted in MC4R selectivity. acs.orgnih.gov This work highlights the potential for designing analogs of this compound that could act as potent and selective melanocortin receptor agonists. nih.gov

LPA1 Receptor Antagonism

Analogs featuring a urea structure have been developed as antagonists for the lysophosphatidic acid receptor 1 (LPA1). google.comjustia.comunifiedpatents.com LPA1 is a G protein-coupled receptor that mediates the biological effects of the bioactive lipid, lysophosphatidic acid (LPA), which is implicated in a variety of cellular processes, including cell proliferation and migration. google.com Due to its role in pathological conditions such as fibrosis, the LPA1 receptor is a significant therapeutic target. google.com

Patent literature discloses urea compounds specifically designed to antagonize the LPA1 receptor. google.comjustia.comgoogle.com These inventions describe novel urea derivatives as the active ingredient in medicaments aimed at conditions where LPA1 signaling is dysregulated. justia.com The development of these compounds indicates that the urea scaffold can be effectively utilized to create potent and selective antagonists for the LPA1 receptor, suggesting a potential application for specifically designed analogs of this compound.

Adenosine (B11128) A3 Receptor Antagonism

The urea functional group is a key feature in a class of potent and selective antagonists for the human adenosine A3 receptor. vu.nlnih.gov This receptor is involved in various physiological and pathophysiological processes, including inflammation and cardiac function. nih.gov

Specifically, research on isoquinoline (B145761) and quinazoline (B50416) urea derivatives has led to the discovery of highly effective A3 receptor antagonists. vu.nlnih.gov Through systematic structure-affinity analysis, it was determined that substituents on the phenyl and quinazoline rings of the urea structure are critical for affinity and selectivity. nih.gov For instance, an electron-donating group, such as a methoxy (B1213986) group, at the 2-position of the phenyl ring was found to increase human adenosine A3 receptor affinity. vu.nlnih.gov

This research culminated in the development of compounds like VUF5574, which demonstrates the high potential of the urea scaffold in this context. vu.nlnih.gov

| Compound | Chemical Class | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| VUF5574 | N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea | 4 nM | >2500-fold vs A1 and A2A receptors | vu.nlnih.gov |

| VUF5386 | 2-methoxy analogue of a phenyl-quinazolin-urea | 87 nM | Data not specified | vu.nl |

Antiviral Applications of Urea Derivatives

The urea scaffold is a critical pharmacophore in the development of various antiviral agents, most notably in HIV research. Cyclic urea derivatives have been extensively designed as HIV protease inhibitors. nih.gov These compounds are engineered to mimic a structural water molecule in the active site of the HIV protease, maximizing interactions and maintaining efficacy against drug-resistant viral strains. nih.gov For instance, a series of primaquine-urea derivatives were synthesized and evaluated for their antiviral properties. Among these, phenethyl and pyridine (B92270) derivatives of urea demonstrated selective inhibitory activity against human cytomegalovirus (CMV). nih.gov While direct studies on this compound are not prominent, the established role of the urea functional group in mediating interactions with viral enzymes suggests a potential avenue for investigation. nih.gov

Antiproliferative and Anticancer Research Context

Urea derivatives are a cornerstone of modern oncology, with numerous compounds investigated for their antiproliferative and anticancer activities. nih.govnih.gov The mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. mdpi.com

The N-aryl-N'-cyclopropyl urea moiety is a key feature in the multi-kinase inhibitor Lenvatinib, which is approved for the treatment of various cancers. nih.gov This highlights the importance of the cyclopropyl group in the design of potent anticancer agents. Structure-activity relationship (SAR) studies of various 1,3-disubstituted urea derivatives have shown that the nature of the substituents on the urea nitrogens significantly influences their antiproliferative activity against human cancer cell lines. mdpi.comnih.gov For example, certain aryl urea and carbamate (B1207046) derivatives have demonstrated the ability to inhibit cancer cell proliferation, with potential targets including the adenosine A2 receptor and cyclin-dependent kinase 2 (CDK2). mdpi.com

Research on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs has identified compounds with significant anticancer activity against a panel of cancer cell lines, including non-small cell lung, melanoma, and breast cancer. mdpi.com Specifically, a derivative with a 4-bromophenyl substituent showed notable activity, suggesting that halogenated aryl groups can enhance efficacy. mdpi.com

Table 1: Antiproliferative Activity of Selected Urea Analogs

| Compound Class | Target Cancer Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| N-aryl-N'-cyclopropyl urea (e.g., Lenvatinib) | Thyroid, Renal Cell Carcinoma | Multi-kinase inhibition | nih.gov |

| Aryl Carbamate and Aryl Urea Analogs | MDA-MB-231 (Breast), A-375 (Melanoma), U-87 MG (Glioblastoma) | Inhibition of proliferation | mdpi.com |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-(4-bromophenyl)urea | EKVX (Non-Small Cell Lung), CAKI-1 (Renal), UACC-62 (Melanoma), MCF7 (Breast) | Significant growth inhibition (75-90% PGI) | mdpi.com |

Antimicrobial and Antifungal Research Applications

The urea functional group is integral to a wide array of compounds investigated for antimicrobial and antifungal properties. scielo.br The ability of the urea moiety to form stable hydrogen bonds is crucial for its interaction with biological targets. nih.gov

Studies on new aminoporphyrins bearing urea derivative substituents have shown that their antibacterial and antifungal activity is influenced by the nature of the substituents. scielo.br For instance, the activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans was found to be related to the liposolubility conferred by the urea side chain. scielo.br In other research, N-alkyl substituted urea derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Furthermore, combining urea with known antifungal agents has been shown to produce synergistic effects. For example, the combination of miconazole (B906) and urea significantly lowered the minimum inhibitory and minimum fungicidal concentrations against Trichophyton rubrum. frontiersin.org This suggests that urea can act as a penetration enhancer, increasing the efficacy of other antifungal drugs. frontiersin.orgnih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Urea Derivatives

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Aminoporphyrins with Urea Substituents | E. coli, P. aeruginosa, S. aureus, C. albicans | Antibacterial and antifungal activity correlated with liposolubility | scielo.br |

| N-Alkyl Substituted Ureas | Gram-positive and Gram-negative bacteria | Potent antimicrobial activity | researchgate.net |

| Miconazole-Urea Combination | Trichophyton rubrum | Synergistic antifungal effect | frontiersin.org |

Agrochemical Efficacy and Mode of Action Studies

Urea derivatives are widely used in agriculture as fertilizers, but also as active ingredients in pesticides.

The cyclopropyl group is a feature of several successful fungicides. Research into novel pyrimidine-5-carboxamides bearing a cyclopropyl moiety has demonstrated significant fungicidal activity against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn Structure-activity relationship studies revealed that the presence of the cyclopropyl group on the pyrimidine (B1678525) ring was beneficial for improving fungicidal efficacy. sioc-journal.cn For example, N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide showed inhibitory rates of 85.2% against Botrytis cinerea. sioc-journal.cn

Urea-based compounds form a major class of commercial herbicides. researchgate.net Their mode of action often involves the inhibition of photosynthesis. Recent studies have explored novel urea derivatives for their ability to inhibit root growth, a desirable characteristic for a pre-emergent herbicide. researchgate.net Research on N-aldehyde/ketone imino N'-substituted ureas showed good growth inhibition of both dicotyledonous and monocotyledonous plants, with some compounds outperforming the commercial herbicide diuron (B1670789) at similar concentrations. globethesis.com The herbicidal activity was found to be dependent on the specific substituents on the urea structure. globethesis.com Additionally, urea itself is a component of some natural herbicide formulations, often in combination with acetic acid. google.com

The urea pharmacophore is present in several classes of insecticides. nih.gov Pyrimidine derivatives containing a urea group have been synthesized and tested for their insecticidal activity against vectors like Aedes aegypti. nih.gov Certain compounds in these series exhibited significant mortality against both adult and larval stages of the mosquito. nih.gov The development of such compounds is critical for managing insecticide resistance in pest populations. nih.gov

Table 3: Agrochemical Activity of Analogs Containing Key Structural Moieties

| Activity | Compound Class | Target Pest/Weed | Observed Efficacy | Reference |

|---|---|---|---|---|

| Fungicidal | Cyclopropyl-pyrimidine-5-carboxamides | Botrytis cinerea | Up to 87.9% inhibition | sioc-journal.cn |

| Herbicidal | N-aldehyde imino N'-substituted ureas | Dicot and monocot weeds | >50% growth inhibition at 100 mg/L | globethesis.com |

| Insecticidal | Pyrimidine-urea derivatives | Aedes aegypti | 70% mortality at 2 µg/mL for lead compound | nih.gov |

Mechanistic Elucidation of Biological Actions

The biological activities of this compound and its analogs are primarily attributed to their ability to interact with and modulate the function of specific biological macromolecules. The mechanistic basis of these actions, particularly in the context of their agrochemical and potential therapeutic applications, is an area of active investigation. The core mechanisms elucidated for this class of compounds predominantly revolve around enzyme inhibition, with emerging evidence suggesting other potential modes of action.

Enzyme Inhibition

The urea scaffold is a well-established pharmacophore known to interact with the active sites of various enzymes. For this compound and its analogs, enzyme inhibition is a principal mechanism driving their biological effects.

Urease Inhibition:

A significant body of research has focused on the interaction of urea derivatives with urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. This enzymatic activity is a critical virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, and also plays a role in nitrogen metabolism in plants and fungi. The inhibition of urease is therefore a key strategy in the development of new anti-ulcer agents and in agricultural applications to prevent the rapid loss of urea-based fertilizers.

Compounds containing a urea or thiourea (B124793) fragment are considered natural candidates for urease inhibition due to their structural similarity to the enzyme's substrate. The proposed mechanism of inhibition by urea derivatives often involves the interaction of the urea moiety with the nickel ions in the active site of the urease enzyme. This interaction can be competitive, where the inhibitor vies with the natural substrate (urea) for binding to the active site, thereby blocking the catalytic activity of the enzyme. Molecular modeling studies have suggested that the binding of some urea-based inhibitors occurs in proximity to the urea binding cavity, effectively blocking the channel to the active site.

Kinase Inhibition:

In the realm of anticancer research, many heterocyclic urea derivatives have been identified as potent inhibitors of various protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

The urea functional group is adept at forming hydrogen bonding interactions with amino acid residues within the catalytic cleft of kinases. A common binding mode for urea-based kinase inhibitors involves the urea moiety acting as a hydrogen bond donor and acceptor, often interacting with key residues in the hinge region of the kinase domain, which is adjacent to the ATP-binding site. This binding can stabilize an inactive conformation of the enzyme, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. For instance, certain diaryl ureas have been shown to potently inhibit receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for tumor angiogenesis and growth.

Soluble Epoxide Hydrolase (sEH) Inhibition:

Cyclopropyl urea derivatives have emerged as a class of potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are increased, which has therapeutic potential for cardiovascular and inflammatory diseases. The mechanism of sEH inhibition by cyclopropyl urea derivatives involves the urea core interacting with key amino acid residues in the enzyme's active site, while the cyclopropyl and other substituted moieties occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

| Enzyme Target | General Mechanism of Inhibition by Urea Derivatives | Key Interacting Moieties |

| Urease | Competitive inhibition, interaction with active site nickel ions. | Urea/Thiourea scaffold |

| Protein Kinases (e.g., RTKs) | Binding to the ATP-binding site, stabilization of inactive conformation. | Urea moiety (hydrogen bonding), aryl groups (hydrophobic interactions) |

| Soluble Epoxide Hydrolase (sEH) | Interaction with the catalytic residues in the active site. | Urea core, cyclopropyl group, and other substituents |

Antimicrobial Mechanisms

Beyond specific enzyme inhibition, some urea derivatives exhibit broader antimicrobial activity. The proposed mechanisms for this action are often multifaceted. One potential mechanism is the disruption of microbial cell membrane integrity. The amphipathic nature of some urea analogs allows them to insert into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.

Advanced Applications and Future Research Directions for 1 Cyclopropyl 3 Prop 2 Yn 1 Yl Urea

Potential in Advanced Materials Science

While direct applications of 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea in materials science are not yet extensively documented, its molecular structure suggests significant potential. The presence of the terminal alkyne on the propargyl group serves as a highly versatile functional handle for polymerization and surface modification reactions. This group can readily participate in polymerization processes, such as those forming polyacetylenes, or be grafted onto surfaces of other materials through reactions like the Sonogashira coupling or azide-alkyne cycloadditions.

Furthermore, the urea (B33335) functional group is well-known for its ability to form strong, directional hydrogen bonds. This property can be exploited to create self-assembling systems, supramolecular polymers, and hydrogels. The combination of a polymerizable alkyne and a hydrogen-bonding urea motif within the same small molecule opens avenues for designing novel materials with tailored mechanical, thermal, and chemical properties. Future research could focus on leveraging these characteristics to develop new functional polymers, responsive materials, or specialized coatings.

Utility as Chemical Probes and Synthetic Intermediates

The structure of this compound makes it an ideal scaffold for the development of chemical probes and a versatile building block in organic synthesis.

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or target. eubopen.org The utility of this compound in this context stems from its bifunctional nature. The cyclopropyl-urea portion can act as a "warhead" or pharmacophore that recognizes and binds to a biological target, while the terminal alkyne acts as a bioorthogonal handle. This handle allows for the attachment of reporter tags (like fluorophores or biotin) via click chemistry, enabling visualization or isolation of the target protein. Urea-based scaffolds have been successfully used to create selective inhibitors for enzyme classes such as serine hydrolases. nih.gov

As a synthetic intermediate, the compound is a valuable precursor for more complex molecules. Its alkyne group can undergo a wide range of chemical transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions, allowing for the synthesis of a diverse library of derivatives. The urea nitrogen atoms also offer sites for further functionalization. This versatility makes it a useful starting material in medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Table 1: Potential Reactions for Synthetic Elaboration

| Reaction Type | Reagent Class | Potential Product |

|---|---|---|

| Click Chemistry | Organic Azides | 1,2,3-Triazole Adducts |

| Reduction | H₂, Pd/C | 1-Cyclopropyl-3-(propyl)urea |

| Sonogashira Coupling | Aryl Halides, Pd/Cu catalyst | Aryl-alkyne Derivatives |

Integration into Bioconjugation and Chemical Biology Methodologies (e.g., Click Chemistry)

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. nih.gov The prop-2-yn-1-yl group in this compound makes it perfectly suited for one of the most powerful bioconjugation techniques: click chemistry. nih.gov

Specifically, the terminal alkyne can undergo a highly efficient and specific reaction with an azide-functionalized molecule in what is known as the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained cyclooctyne (B158145) is used (strain-promoted azide-alkyne cycloaddition, or SPAAC). nih.gov A key advantage of this reaction is its bio-orthogonality, meaning it occurs selectively in complex biological environments without interfering with native biochemical processes. nih.govnih.gov

This capability allows researchers to "click" the this compound molecule onto proteins, nucleic acids, or even cell surfaces that have been metabolically or genetically engineered to contain an azide (B81097) group. This enables precise labeling for imaging studies, activity-based protein profiling, and the construction of targeted drug delivery systems. nih.gov

Stereochemical Considerations and Enantioselective Synthesis Strategies

The parent molecule, this compound, is achiral and does not possess any stereocenters. However, the introduction of substituents on the cyclopropane (B1198618) ring or at other positions could readily generate chiral centers. In medicinal chemistry, it is common for different enantiomers (non-superimposable mirror images) of a chiral molecule to have vastly different biological activities.

Therefore, the development of enantioselective synthesis strategies is a critical future direction for derivatives of this compound. While methods for the asymmetric synthesis of some chiral urea derivatives and the enantioselective reactions of cyclopropyl (B3062369) ketones are known, specific protocols for chiral analogues of this compound would need to be developed. researchgate.netnih.gov Such strategies would be essential to isolate pure stereoisomers, enabling a clear understanding of the structure-activity relationship and ensuring the therapeutic efficacy and safety of potential drug candidates derived from this scaffold.

Development of Hybrid Molecules with Enhanced Functionality

The distinct functionalities at either end of the this compound scaffold make it an excellent linker for creating hybrid or bifunctional molecules. These are molecules designed to interact with two different biological targets simultaneously or to combine a target-binding domain with an effector domain.

For example, the cyclopropyl-urea moiety could be designed to inhibit a specific enzyme, such as urease. The terminal alkyne could then be used to attach a second pharmacophore via a stable triazole linker formed through click chemistry. nih.gov This second pharmacophore could be designed to inhibit a different enzyme in a related pathway or to target the hybrid molecule to a specific cell type. This approach could lead to drugs with synergistic effects, improved selectivity, or the ability to overcome drug resistance.

Table 2: Conceptual Hybrid Molecule Designs

| Target-Binding Moiety | Linker Formation | Second Functional Moiety | Potential Application |

|---|---|---|---|

| Cyclopropyl-urea (Enzyme Inhibitor) | Click Chemistry (Triazole) | Cell-Targeting Peptide | Targeted Cancer Therapy |

| Cyclopropyl-urea (Receptor Agonist) | Click Chemistry (Triazole) | Fluorescent Dye | Biological Imaging |

Exploration of Unexplored Therapeutic and Industrial Avenues

While research is ongoing, several promising but underexplored avenues exist for this compound and its derivatives.

Therapeutic Avenues : Preliminary studies on related urea derivatives suggest potential anticancer and antimicrobial activities. The urea structure is known to inhibit enzymes like urease, which is implicated in the progression of some cancers. Furthermore, a patent for related cyclopropyl urea compounds has described them as agonists for formyl peptide receptors (FPR1 and FPR2), which are involved in host defense and inflammation. This suggests a potential role for these compounds in treating chronic inflammatory diseases, atherosclerosis, or COPD. google.com

Industrial Avenues : In addition to materials science, the compound may have applications in agriculture. Some urea derivatives are explored as potential pesticides or herbicides. The unique combination of a cyclopropyl group, often found in agrochemicals, and a reactive alkyne makes this an interesting scaffold for developing new crop protection agents. Further screening and optimization in this area could reveal significant industrial potential.

Patent Landscape and Intellectual Property Surrounding Urea, Cyclopropyl, and Propargyl Compounds

Analysis of Relevant Patent Literature Related to Similar Chemical Scaffolds

While a direct patent for the exact molecule 1-cyclopropyl-3-(prop-2-yn-1-yl)urea is not readily found in a general search, an examination of patents for structurally related compounds provides significant insight. The core components—the urea (B33335) linkage, the cyclopropyl (B3062369) group, and the propargyl group—have all been subjects of patent claims in various combinations, indicating their value in the development of bioactive molecules.

Urea derivatives have a long history of being patented for a wide range of applications, from herbicides to pharmaceuticals. google.com.naepo.orggoogle.com The urea functional group is a versatile scaffold that can be readily modified to tune the biological activity and physicochemical properties of a molecule.

The incorporation of a cyclopropyl group into urea-based compounds has been a strategy employed to enhance efficacy and selectivity in various applications. For instance, patents exist for N-substituted cyclopropyl urea derivatives with herbicidal properties. These patents often highlight the improved metabolic stability and target binding conferred by the compact and rigid cyclopropyl ring. For example, U.S. Patent 3,988,464 describes cyclopropylamine (B47189) derivatives, including urea compounds, for pharmaceutical applications. google.com Similarly, U.S. Patent 4,013,452 discloses urea derivatives with a good action against weeds, showcasing the utility of such scaffolds in agriculture. google.com

The propargyl group, containing a reactive terminal alkyne, has also been featured in patented compounds, often for its ability to act as a covalent inhibitor or to participate in click chemistry for bioconjugation. While less common in direct combination with a cyclopropyl-urea scaffold in publicly accessible patent literature, its presence in other bioactive molecules suggests its potential for creating novel intellectual property. For example, the synthesis of tricyclic urea compounds involving propargyl alcohol derivatives has been described in patent literature for their potential in treating disorders of the melatoninergic system. google.com

The following interactive table summarizes a selection of patents that, while not disclosing this compound itself, cover the core structural motifs and provide a basis for understanding the patent landscape.

| Patent Number | Title | Key Structural Features Claimed | General Application Area |

| US3988464A | Cyclopropylamines as pharmaceuticals google.com | Cyclopropylmethylamine derivatives, including ureas | Pharmaceuticals |

| US4013452A | Urea derivatives and their use as herbicides google.com | Substituted phenylurea derivatives | Herbicides |

| US6071946A | Tricyclic urea compounds google.com | Tricyclic carbamide (urea) compounds, with synthesis involving propargyl derivatives | Pharmaceuticals |

| WO1987000840A1 | Novel urea derivatives, processes for production thereof and herbicide google.com.na | Urea derivatives with various substituents for herbicidal use | Herbicides |

| EP0097980B1 | Herbicidal urea compounds epo.org | Substituted phenylurea compounds | Herbicides |

Strategic Implications for Future Research and Development Initiatives

The analysis of the patent landscape offers several strategic implications for future research and development initiatives centered on this compound and related compounds.

Opportunity for Novel Composition of Matter Patents: The apparent lack of patents specifically claiming this compound suggests a potential "white space" for new intellectual property. A novel and non-obvious synthesis method, or the discovery of a specific and valuable biological activity (e.g., as a targeted herbicide, a specific enzyme inhibitor, or a pharmaceutical agent), could form the basis of a strong composition of matter patent.

Focus on Specific Applications: Given that patents for similar scaffolds are often tied to specific uses, future R&D should focus on identifying a clear and commercially viable application for this compound. The herbicidal and pharmaceutical fields appear to be the most promising, based on the existing patent literature for related compounds. google.com.naepo.orggoogle.comgoogle.comgoogle.com A focused research program demonstrating superior efficacy, selectivity, or a novel mode of action in a particular application would significantly strengthen a patent application.

Exploiting the Propargyl Moiety: The propargyl group offers a unique chemical handle that can be leveraged for further innovation. Research could explore its use in covalent binding to a biological target, which could lead to patents on a novel mechanism of action. Additionally, its utility in bioorthogonal chemistry could be explored for applications in diagnostics or targeted drug delivery, opening up further avenues for patentable inventions.

"Freedom to Operate" Analysis: While the specific compound may not be patented, a thorough "freedom to operate" analysis is crucial. This would involve a detailed examination of broader patents that might claim a genus of compounds encompassing this compound. Such an analysis would identify any potential infringement risks and guide the R&D strategy to navigate the existing patent landscape effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-cyclopropyl-3-(prop-2-yn-1-yl)urea, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound’s synthesis typically involves coupling a cyclopropylamine derivative with a propargyl isocyanate intermediate. Optimization may include temperature control (e.g., 0–5°C for exothermic reactions), solvent selection (e.g., THF or DCM for solubility), and catalyst screening (e.g., triethylamine for acid scavenging). Purity can be enhanced via column chromatography (silica gel, gradient elution) or recrystallization. Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify cyclopropyl protons (δ 0.5–1.5 ppm) and propargyl protons (δ 2.0–3.0 ppm for terminal alkynes).

- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- HRMS : Match molecular ion peaks with the calculated mass (C₇H₉N₂O: 153.0764 g/mol). Cross-validation with computational models (e.g., DFT) ensures consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.